molecular formula C16H17Cl2FN4O B5334257 [4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO](4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHANONE

[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO](4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHANONE

Cat. No.: B5334257
M. Wt: 371.2 g/mol
InChI Key: HCLGPGWEMZEJIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINOMETHANONE is a complex organic compound with significant potential in various scientific fields. This compound features a piperazine ring substituted with a 2-chloro-4-fluorobenzyl group and a pyrazole ring substituted with a 4-chloro-1-methyl group. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINOMETHANONE typically involves multiple steps, starting with the preparation of the piperazine and pyrazole intermediates. One common method involves the reaction of 2-chloro-4-fluorobenzyl chloride with piperazine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid chloride to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, 4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINOMETHANONE is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development .

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science .

Mechanism of Action

The mechanism of action of 4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINOMETHANONE stands out due to its specific substitution pattern and the presence of both piperazine and pyrazole rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-(4-chloro-2-methylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2FN4O/c1-21-15(14(18)9-20-21)16(24)23-6-4-22(5-7-23)10-11-2-3-12(19)8-13(11)17/h2-3,8-9H,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLGPGWEMZEJIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)N2CCN(CC2)CC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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